Skimmin

Descripción general

Descripción

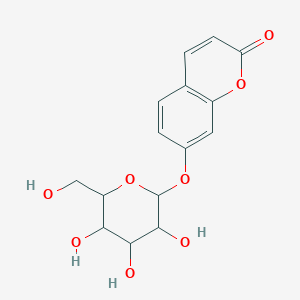

Skimmin, también conocido como 7-O-β-D-glucopiranosilumbeliferona, es un glucósido de umbeliferona. Es un derivado de cumarina que se encuentra de forma natural en diversas plantas, como la Hydrangea paniculata. This compound es conocido por sus propiedades antiinflamatorias y antioxidantes, lo que lo convierte en un compuesto de interés en la investigación medicinal y científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Skimmin se puede sintetizar mediante catálisis enzimática y de células completas. Un método común implica el uso de uridina difosfato glucosiltransferasa de Bacillus licheniformis, citocromo P450BM3 variante de Bacillus megaterium y O-metiltransferasa de Streptomyces avermitilis. Estas enzimas facilitan la glicosilación de umbeliferona para producir this compound .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción de fuentes vegetales, particularmente Hydrangea paniculata. El proceso de extracción incluye extracción con disolventes, purificación y cristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Skimmin experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados, como la 7-hidroxicumarina.

Hidrólisis: En condiciones ácidas o enzimáticas, this compound se puede hidrolizar para liberar umbeliferona y glucosa.

Glicosilación: This compound se puede glicosilar aún más para formar glucósidos más complejos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Hidrólisis: Se utilizan condiciones ácidas (por ejemplo, ácido clorhídrico) o enzimas específicas (por ejemplo, β-glucosidasa) para la hidrólisis.

Glicosilación: Se utilizan enzimas como la uridina difosfato glucosiltransferasa para reacciones de glicosilación

Principales productos formados

Oxidación: 7-hidroxicumarina

Hidrólisis: Umbelliferona y glucosa

Glicosilación: Glucósidos más complejos

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Renoprotective Effects

Skimmin has demonstrated significant renoprotective properties in various studies. In a notable study involving a rat model of membranous glomerulonephritis, this compound treatment led to improvements in renal function and reductions in albuminuria levels. Specifically, doses of 15 mg/kg and 30 mg/kg resulted in a decrease in albuminuria by 13.5% and 36.0%, respectively, compared to control groups . Furthermore, biochemical analyses indicated that this compound treatment reduced blood urea nitrogen (BUN) and serum creatinine (Scr) levels significantly, suggesting its efficacy in protecting against renal injury.

2. Anti-inflammatory Activity

this compound's anti-inflammatory properties are also noteworthy. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 and interleukin-6, which play crucial roles in the pathogenesis of kidney diseases. This inhibition contributes to the overall reduction of inflammatory responses associated with renal injury .

3. Pharmacokinetics

Recent research has focused on the pharmacokinetic characteristics of this compound, revealing nonlinear pharmacokinetics in rat models. A sensitive HPLC-MS/MS method was developed to quantify this compound and its active metabolite umbelliferone in plasma, aiding in understanding its absorption and distribution following administration . This knowledge is essential for optimizing dosing strategies in potential clinical applications.

Case Studies

Mecanismo De Acción

Skimmin ejerce sus efectos principalmente a través de sus actividades antiinflamatorias y antioxidantes. Inhibe la deposición de complejos inmunes y reduce la inflamación modulando diversas vías moleculares. This compound se dirige a enzimas y receptores involucrados en las respuestas inflamatorias, como las vías de la ciclooxigenasa y el factor nuclear-kappa B (NF-κB) .

Comparación Con Compuestos Similares

Compuestos similares

Umbelliferona: La forma aglicona de skimmin, conocida por sus propiedades antioxidantes y antiinflamatorias.

Esculetina: Otro derivado de cumarina con actividades biológicas similares, incluidos efectos antitumorales y neuroprotectores.

Herniarina: Un derivado de cumarina con propiedades antibacterianas y anticancerígenas.

Singularidad de this compound

This compound es único debido a su estructura glicosilada, que aumenta su solubilidad en agua y biodisponibilidad en comparación con su forma aglicona, umbeliferona. Esta glicosilación también contribuye a su perfil farmacológico distinto, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Actividad Biológica

Skimmin, a coumarin compound primarily derived from Hydrangea paniculata, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its coumarin structure, which contributes to its biological activities. The chemical formula for this compound is C₁₄H₁₄O₅, with a molecular weight of approximately 270.26 g/mol. Its structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Research has elucidated several key mechanisms through which this compound exerts its biological effects:

- Insulin Resistance Modulation : this compound has been shown to improve insulin sensitivity by promoting glucose uptake and inhibiting glucose production in liver cells. In vitro studies demonstrated that this compound enhances the phosphorylation of Akt and PI3K while downregulating GSK3β, leading to increased glycogen synthesis and reduced blood glucose levels .

- Renoprotective Effects : In animal models of diabetic nephropathy, this compound significantly reduced blood urea nitrogen (BUN) levels and urinary albumin excretion, indicating its potential to protect against renal injury. The compound appears to inhibit inflammatory mediators involved in renal fibrosis, providing a therapeutic avenue for managing chronic kidney diseases .

- Anti-inflammatory and Antioxidant Activities : this compound exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1 and TGF-β. Additionally, it reduces oxidative stress markers in various models, contributing to its protective effects against cellular damage .

Biological Activities Summary

The following table summarizes the key biological activities of this compound based on recent research findings:

Case Study 1: Insulin Resistance in Diabetic Models

A study investigated the effects of this compound on insulin resistance in rats fed a high-fat diet. The results indicated that treatment with this compound led to significant reductions in body weight and liver weight while improving insulin sensitivity markers. Histological analysis showed decreased fatty degeneration in liver tissues, suggesting a protective role against diet-induced metabolic disorders .

Case Study 2: Renal Protection

In another study involving a rat model of membranous nephropathy induced by cationic bovine serum albumin (C-BSA), this compound treatment resulted in lower levels of IgG deposition in kidneys and improved kidney cell morphology. The study highlighted this compound's ability to modulate inflammatory responses and protect renal function .

Propiedades

IUPAC Name |

7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAOSFFTKWUGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871579 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-39-0 | |

| Record name | Skimmin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.